![molecular formula C26H14BrNO B4840384 8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4840384.png)
8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Übersicht
Beschreibung
8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one, also known as BIQ, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. BIQ is a heterocyclic compound that contains a benzene ring fused with an indenoquinoline ring system. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is not fully understood, but it is believed to act through various pathways. One study found that 8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to DNA damage and cell death in cancer cells. Another study found that 8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one activates the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including topoisomerase II and acetylcholinesterase. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and purify. Additionally, it has been shown to have potent anti-cancer activity in vitro, making it a promising candidate for the development of anti-cancer drugs. However, there are also some limitations to the use of 8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one. One area of interest is the development of 8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one and its effects on various cellular pathways. Finally, there is a need for in vivo studies to determine the efficacy and safety of 8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one in animal models.
Wissenschaftliche Forschungsanwendungen
8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been studied for its potential applications in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the proliferation of cancer cells in vitro, making it a promising candidate for the development of anti-cancer drugs. Additionally, 8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been found to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of various diseases.
Eigenschaften
IUPAC Name |
11-(4-bromophenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14BrNO/c27-17-12-9-16(10-13-17)25-24-23(19-7-3-4-8-20(19)26(24)29)22-18-6-2-1-5-15(18)11-14-21(22)28-25/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHTYWOCZNMHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=N3)C5=CC=C(C=C5)Br)C(=O)C6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(4-nitrophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4840301.png)
![1-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4840308.png)
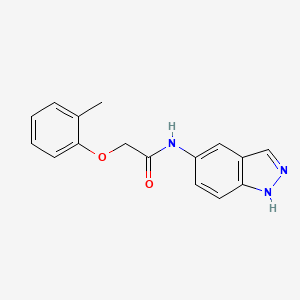
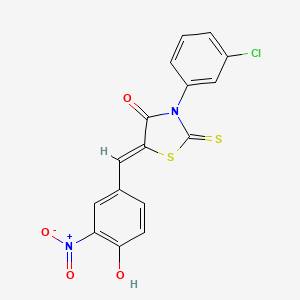
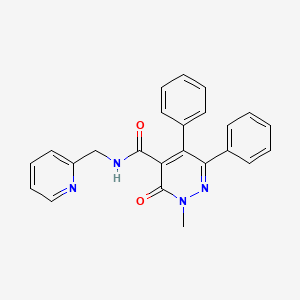

![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4840340.png)
![8-allyl-N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4840341.png)
![7-(4-fluorophenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4840346.png)
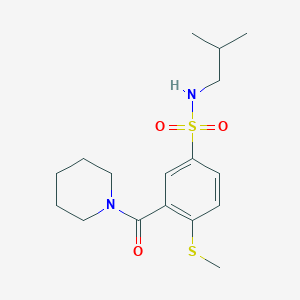
![1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4840369.png)
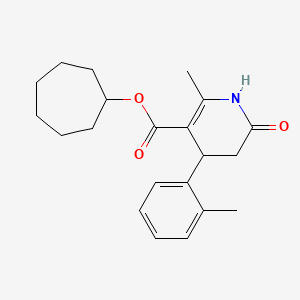
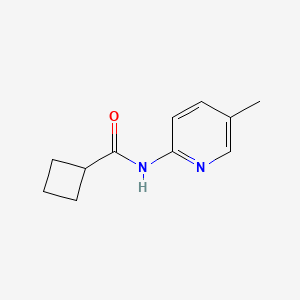
![methyl 5-ethyl-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4840399.png)